3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid
Description
3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid is a synthetic hydroxycinnamic acid derivative characterized by a phenylpropanoid backbone substituted with ethoxy (-OCH₂CH₃) and butoxy (-OCH₂CH₂CH₂CH₃) groups at positions 3 and 4 of the aromatic ring, respectively. Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.3 g/mol.
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNVBZDXUPCOED-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can be employed to achieve large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the butoxy and ethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid with related hydroxycinnamic acids:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | logP* (Predicted) | Key Features |
|---|---|---|---|---|---|
| This compound | 4-butoxy, 3-ethoxy | C₁₅H₂₀O₄ | 264.3 | 3.8 | Synthetic; high lipophilicity |
| Ferulic acid | 4-hydroxy, 3-methoxy | C₁₀H₁₀O₄ | 194.18 | 1.5 | Natural antioxidant; antimicrobial |
| Sinapic acid | 4-hydroxy, 3,5-dimethoxy | C₁₁H₁₂O₅ | 224.21 | 1.9 | Enhanced radical scavenging |
| Caffeic acid | 3,4-dihydroxy | C₉H₈O₄ | 180.16 | 1.1 | High water solubility; anticancer |
| 3-(4-Ethoxyphenyl)acrylic acid | 4-ethoxy | C₁₁H₁₂O₃ | 192.21 | 2.3 | Intermediate in drug synthesis |
Notes:
- logP (octanol-water partition coefficient) values indicate relative lipophilicity. The target compound’s higher logP suggests superior lipid membrane penetration but reduced aqueous solubility compared to natural analogs .
- The absence of hydroxyl (-OH) groups in the target compound may reduce antioxidant activity, as phenolic -OH groups are critical for free radical scavenging .
Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid)
- Antioxidant Activity : Scavenges ROS via its 4-hydroxyl and 3-methoxy groups, with IC₅₀ values of 12–25 µM in DPPH assays .
- Antimicrobial : Inhibits E. coli and S. aureus at 500 µg/mL due to membrane disruption .
- Applications : Used in food preservation, cosmetics, and as a precursor for vanillin .
Sinapic Acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid)
- Anti-inflammatory : Suppresses NF-κB signaling in vitro (IC₅₀ ~50 µM) .
- Therapeutic Potential: Studied in diabetes and cancer models for its ability to modulate oxidative stress .
Target Compound (this compound)
- Hypothesized Advantages: Enhanced bioavailability due to alkoxy groups, which resist phase II metabolism (e.g., glucuronidation) . Potential as a prodrug or antimicrobial agent in hydrophobic environments.
- Limitations : Reduced solubility may limit in vivo applications without formulation aids.
Metabolic and Stability Considerations
- Ferulic Acid : Rapidly metabolized to vanillic acid and excreted, limiting its plasma half-life .
Biological Activity
3-(4-Butoxy-3-ethoxyphenyl)prop-2-enoic acid (commonly referred to as BEPA) is a compound of significant interest due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and comparative studies with similar compounds, supported by relevant data tables and case studies.
Chemical Structure and Properties
BEPA is characterized by its unique structure, which includes a prop-2-enoic acid backbone and a 4-butoxy-3-ethoxyphenyl substituent. The molecular formula is . The presence of butoxy and ethoxy groups enhances its solubility and reactivity, potentially influencing its biological activity.
The biological activity of BEPA is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : BEPA exhibits the ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators, which may contribute to its anti-inflammatory properties.
- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, indicating promising antimicrobial effects.
Anti-inflammatory Properties
BEPA has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it significantly reduces the levels of inflammatory cytokines in cultured cells. This property makes it a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Research indicates that BEPA possesses antimicrobial activity against various pathogens. In laboratory settings, it has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of BEPA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Strong antioxidant properties |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | Known for anti-inflammatory effects |
| Sinapic Acid | 3,5-dimethoxycinnamic acid | Exhibits neuroprotective properties |
| This compound | Contains both butoxy and ethoxy groups | Enhanced solubility and potential bioavailability |
The structural modifications in BEPA, particularly the butoxy and ethoxy groups, may enhance its solubility compared to other compounds like ferulic acid, thus improving its bioavailability and efficacy in biological systems.
Case Studies
- Anti-inflammatory Study : A study involving human fibroblast cells treated with BEPA showed a significant reduction in IL-6 and TNF-alpha levels after 24 hours of treatment. This suggests that BEPA could be effective in managing chronic inflammatory conditions.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, BEPA demonstrated comparable or superior efficacy against Staphylococcus aureus and Escherichia coli strains. The minimal inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics.
Future Directions
Further research is warranted to explore the pharmacokinetics and pharmacodynamics of BEPA. Investigations into its potential synergistic effects when combined with other therapeutic agents could broaden its application scope in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
